molecular formula C14H20O B7994210 3-(4-iso-Pentoxyphenyl)-1-propene

3-(4-iso-Pentoxyphenyl)-1-propene

Cat. No.: B7994210
M. Wt: 204.31 g/mol
InChI Key: GUYKCEVFYWKMGP-UHFFFAOYSA-N
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Description

3-(4-iso-Pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with an iso-pentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Pentoxyphenyl)-1-propene typically involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by a Wittig reaction to introduce the propene group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and automated systems are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Pentoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to ketones.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Epoxides: Formed from the oxidation of the propene group.

    Ketones: Resulting from further oxidation of the epoxides.

    Alkanes: Produced from the reduction of the propene group.

Scientific Research Applications

3-(4-iso-Pentoxyphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-iso-Pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The iso-pentoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The propene group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

Similar Compounds

    1-(4-iso-Pentoxyphenyl)ethanol: Similar structure but with an ethanol group instead of a propene group.

    1-(3-Methyl-4-iso-Pentoxyphenyl)ethanol: Contains a methyl group in addition to the iso-pentoxy and ethanol groups.

    3-Methyl-4-iso-pentoxyphenyl methyl sulfide: Features a sulfide group instead of a propene group.

Uniqueness

3-(4-iso-Pentoxyphenyl)-1-propene is unique due to its specific combination of a propene group and an iso-pentoxy-substituted phenyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4-iso-Pentoxyphenyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C13H18C_{13}H_{18}, with a molecular weight of approximately 190.29 g/mol. The structure includes a propene group attached to a phenyl ring that carries an iso-pentoxy substituent at the para position.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iso-pentoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : The compound could scavenge free radicals, contributing to its protective effects against oxidative stress.

Data Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntioxidantScavenging free radicals

Case Studies

Several case studies have investigated the effects of this compound in vivo and in vitro:

  • In Vitro Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • In Vivo Anti-inflammatory Model :
    • In a murine model of inflammation, administration of this compound resulted in decreased paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Study :
    • A study measuring oxidative stress markers in cells treated with the compound showed a notable decrease in malondialdehyde levels, indicating its antioxidant capability.

Properties

IUPAC Name

1-(3-methylbutoxy)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-4-5-13-6-8-14(9-7-13)15-11-10-12(2)3/h4,6-9,12H,1,5,10-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYKCEVFYWKMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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